(2-Morpholinoethyl)glycine
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Overview
Description
(2-Morpholinoethyl)glycine is a chemical compound with the molecular formula C8H16N2O3 It is a derivative of glycine, an amino acid, and contains a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Morpholinoethyl)glycine can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-Morpholinoethyl)glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(2-Morpholinoethyl)glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Morpholinoethyl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The morpholine ring allows it to interact with various enzymes and proteins, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, lacking the morpholine ring.
N-Methylglycine (Sarcosine): Contains a methyl group instead of the morpholine ring.
N-(2-Hydroxyethyl)glycine: Contains a hydroxyethyl group instead of the morpholine ring
Uniqueness
(2-Morpholinoethyl)glycine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with enzymes and receptors that are not possible with simpler glycine derivatives. Additionally, the morpholine ring enhances the compound’s solubility and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethylamino)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-9-1-2-10-3-5-13-6-4-10/h9H,1-7H2,(H,11,12) |
InChI Key |
OXUYRKQXXRBONI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC(=O)O |
Origin of Product |
United States |
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